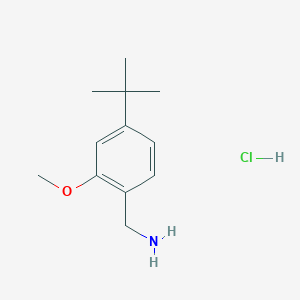
(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride is a useful research compound. Its molecular formula is C12H20ClNO and its molecular weight is 229.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Tert-butyl-2-methoxyphenyl)methanamine;hydrochloride, a compound with the CAS number 2490418-68-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a tert-butyl group and a methoxy group attached to a phenyl ring, which contributes to its lipophilicity and biological activity. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.
Research indicates that this compound may interact with various biological targets:
- Monoamine Oxidase Inhibition : Similar compounds have been shown to inhibit monoamine oxidase B (MAO-B), which is relevant in the treatment of neurodegenerative diseases like Parkinson's disease .
- Neuroprotective Effects : Studies involving neuroblastoma cell lines suggest that this compound may exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of apoptotic pathways .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and selectivity of the compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| SH-SY5Y (Neuroblastoma) | 25.4 | 10.5 |
| HEP G2 (Liver) | 15.3 | 8.7 |
| HT-29 (Colon) | 22.1 | 9.3 |
These results indicate that the compound possesses significant cytotoxic effects against neuroblastoma cells while maintaining reasonable selectivity over normal cells.
Case Studies
- Neuroblastoma SH-SY5Y Cells : In a study assessing the effects of this compound on SH-SY5Y cells, it was found to induce apoptosis through caspase activation and DNA fragmentation assays, suggesting a potential therapeutic role in neurodegenerative disorders .
- Parkinson's Disease Models : In vivo studies using haloperidol-induced catalepsy models demonstrated that compounds with similar scaffolds exhibited significant improvements in motor function, indicating potential applications in Parkinson's disease treatment .
Toxicity Assessment
Toxicity evaluations were performed using HEK293 cell lines to determine the safety profile of the compound. Results indicated low toxicity at therapeutic concentrations, making it a promising candidate for further development.
Propriétés
IUPAC Name |
(4-tert-butyl-2-methoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-5-9(8-13)11(7-10)14-4;/h5-7H,8,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLWUYODGRGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














